molecular formula C13H16N2O B5844791 N-(3-cyanophenyl)-3,3-dimethylbutanamide

N-(3-cyanophenyl)-3,3-dimethylbutanamide

Cat. No.: B5844791
M. Wt: 216.28 g/mol
InChI Key: DIYWFUHFQDBALD-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-3,3-dimethylbutanamide is an organic compound that belongs to the class of amides It features a cyanophenyl group attached to a butanamide backbone, with two methyl groups at the third carbon of the butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-3,3-dimethylbutanamide typically involves the reaction of 3-cyanophenylamine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-cyanophenylamine+3,3-dimethylbutanoyl chlorideThis compound+HCl\text{3-cyanophenylamine} + \text{3,3-dimethylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-cyanophenylamine+3,3-dimethylbutanoyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(3-cyanophenyl)-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanophenyl)-2-methylbutanamide
  • N-(4-cyanophenyl)-3,3-dimethylbutanamide
  • N-(3-cyanophenyl)-3,3-dimethylpentanamide

Uniqueness

N-(3-cyanophenyl)-3,3-dimethylbutanamide is unique due to its specific structural features, such as the position of the cyanophenyl group and the presence of two methyl groups on the butanamide chain

Properties

IUPAC Name

N-(3-cyanophenyl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2,3)8-12(16)15-11-6-4-5-10(7-11)9-14/h4-7H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYWFUHFQDBALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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